molecular formula C12H11NO2 B027471 2-ethoxy-2H-chromene-3-carbonitrile CAS No. 108135-60-0

2-ethoxy-2H-chromene-3-carbonitrile

Cat. No.: B027471
CAS No.: 108135-60-0
M. Wt: 201.22 g/mol
InChI Key: IEKXWWMRHFHFIZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2H-chromene-3-carbonitrile (CAS 108135-60-0) is a versatile chromene derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It serves as a key synthetic intermediate and building block in organic and medicinal chemistry research, particularly for constructing more complex heterocyclic systems with potential biological activity. Chromene-carbonitrile scaffolds are recognized for their wide spectrum of biological applications, making them valuable in drug discovery . Researchers utilize this compound as a precursor in multi-component and heterocyclization reactions to develop novel pharmacologically active molecules . For instance, its structural analogs are investigated for properties such as cytotoxic activity against various cancer cell lines . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

108135-60-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-ethoxy-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-2-14-12-10(8-13)7-9-5-3-4-6-11(9)15-12/h3-7,12H,2H2,1H3

InChI Key

IEKXWWMRHFHFIZ-UHFFFAOYSA-N

SMILES

CCOC1C(=CC2=CC=CC=C2O1)C#N

Canonical SMILES

CCOC1C(=CC2=CC=CC=C2O1)C#N

Synonyms

2H-1-Benzopyran-3-carbonitrile,2-ethoxy-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-288513 involves the reaction of 4-bromophenylhydrazine with benzil to form a pyrazolidine intermediate. This intermediate is then reacted with phenyl isocyanate to yield LY-288513. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Industrial Production Methods

Industrial production methods for LY-288513 are not well-documented in the public domain. the synthesis likely follows similar routes as the laboratory methods, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

LY-288513 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of LY-288513 .

Scientific Research Applications

LY-288513 has a wide range of applications in scientific research:

Mechanism of Action

LY-288513 exerts its effects by selectively antagonizing the cholecystokinin 2 receptor. This receptor is involved in various physiological processes, including anxiety and psychosis. By blocking this receptor, LY-288513 can modulate the activity of brain dopamine neurons, leading to its anxiolytic and antipsychotic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene-3-carbonitrile derivatives vary primarily in substituents at the 2-, 4-, and 7-positions. Key structural analogs include:

Compound Name Substituents Key Properties/Activities References
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carbonitrile 2-NH₂, 4-(4-F-C₆H₄), 6-OCH₃ Antimicrobial activity; crystal structure analyzed
2-Amino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile (Compound 2J) 2-NH₂, 4-(2-Cl-C₆H₄) Tyrosinase inhibition (IC₅₀ = 4.2 µM); m.p. 223–227°C
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile 7-OH, 2-Oxo Structural similarity (89% to 2-ethoxy analog)
2-Imino-2H-chromene-3-carbonitrile derivatives 2-NH (imino group) Synthetic intermediates for heterocyclic systems
Key Observations:
  • Substituent Position: The 2-ethoxy group in the target compound replaces common substituents like amino (NH₂) or imino (NH) groups, which are critical for hydrogen bonding and biological activity in analogs .
  • Nitrile Group Stability : The C≡N stretch in IR spectra appears consistently near 2189–2204 cm⁻¹ across derivatives, indicating minimal electronic perturbation by substituents .
  • Thermal Properties: Melting points (m.p.) for 2-amino-substituted derivatives range from 223–227°C, while oxo-substituted analogs (e.g., 2-oxo derivatives) exhibit lower thermal stability .

Spectral and Crystallographic Data

  • IR Spectroscopy : The nitrile group’s absorption at ~2187–2204 cm⁻¹ is consistent across derivatives, while ethoxy C-O-C stretches would appear near 1100–1250 cm⁻¹ .
  • Crystal Packing: Derivatives like 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carbonitrile form hydrogen-bonded dimers, stabilizing the crystal lattice .

Q & A

Q. What are the established synthetic routes for 2-ethoxy-2H-chromene-3-carbonitrile, and what key reaction conditions are critical for optimizing yield?

The synthesis of this compound derivatives typically involves condensation reactions. A common approach is the one-pot, three-component reaction using substituted benzaldehydes, resorcinol, and malononitrile in the presence of a base catalyst (e.g., sodium carbonate) at room temperature, achieving yields >75% . For ethoxy-substituted derivatives, alkoxylation at the 2-position can be achieved via nucleophilic substitution using ethoxide ions under reflux in polar aprotic solvents like DMF. Reaction optimization requires precise control of pH, temperature (60–80°C), and stoichiometric ratios to avoid side products like over-oxidized coumarin derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Key characterization methods include:

  • IR Spectroscopy : The nitrile group (-CN) exhibits a sharp peak at ~2,204 cm⁻¹, while the ethoxy C-O stretch appears at ~1,250 cm⁻¹. The carbonyl (C=O) of the chromene core absorbs at ~1,645 cm⁻¹ .
  • NMR : In 1^1H NMR, the ethoxy protons resonate as a quartet (δ 1.2–1.4 ppm for CH3_3) and triplet (δ 3.8–4.0 ppm for CH2_2). The chromene aromatic protons show splitting patterns between δ 6.5–8.0 ppm .
  • LCMS : The molecular ion peak [M]⁻ is observed at m/z 229–277, depending on substituents .

Advanced Research Questions

Q. How does the ethoxy group at the 2-position influence the fluorescence properties of 2H-chromene-3-carbonitrile derivatives in biological imaging applications?

The ethoxy group enhances fluorescence quantum yield by stabilizing the excited state through electron-donating effects. In coumarin-based probes, 7-ethoxy-3-cyanocoumarin derivatives exhibit strong blue emission (λem_{em} ~450 nm) with high photostability, making them suitable for live-cell imaging . However, substitution at the 2-position (vs. 7-position) may alter π-conjugation, shifting emission wavelengths. Researchers should compare substituent effects using time-resolved fluorescence spectroscopy and confocal microscopy to validate imaging efficacy .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can they be mitigated?

Byproducts like over-oxidized carboxylic acids (from nitrile hydrolysis) or dimerized chromenes often arise from:

  • Excessive Base Catalysis : Aggressive basic conditions (e.g., NaOH) promote nitrile hydrolysis to amides or carboxylic acids. Mitigation involves using milder bases (e.g., Na2_2CO3_3) and controlled reaction times .
  • Solvent Polarity : Polar solvents (e.g., ethanol) favor nucleophilic substitution but may increase dimerization. Switching to aprotic solvents (e.g., acetonitrile) reduces side reactions .
  • Temperature Control : Reactions above 80°C accelerate decomposition; maintaining 60–70°C optimizes kinetics .

Q. What computational methods are recommended for predicting the reactivity and electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level effectively model HOMO-LUMO gaps, charge distribution, and Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophilic attack at the 3-position. MD simulations can further assess solvent interactions and stability in biological environments .

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